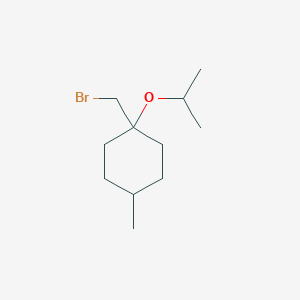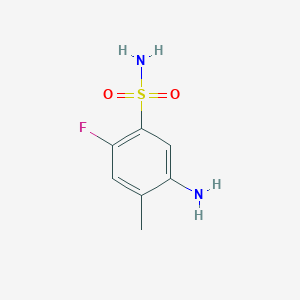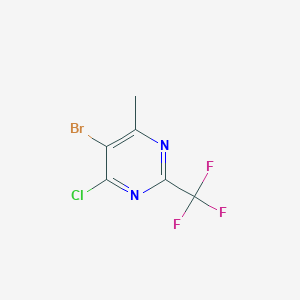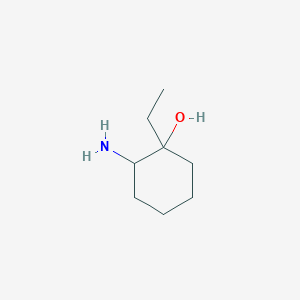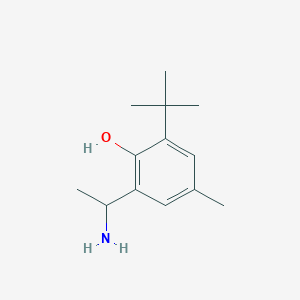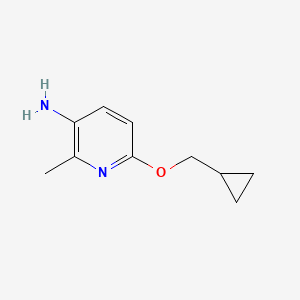
2-(Piperidin-2-yl)-1-(1,3-thiazol-2-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Piperidin-2-yl)-1-(1,3-thiazol-2-yl)ethan-1-one is a synthetic organic compound that features a piperidine ring and a thiazole ring. Compounds with these structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-2-yl)-1-(1,3-thiazol-2-yl)ethan-1-one typically involves the formation of the piperidine and thiazole rings followed by their coupling. Common synthetic routes may include:
Formation of Piperidine Ring: This can be achieved through cyclization reactions involving amines and aldehydes or ketones.
Formation of Thiazole Ring: Thiazoles are often synthesized via Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling Reaction: The final step involves coupling the piperidine and thiazole rings, which can be done using various coupling agents under specific conditions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced manufacturing techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions could target the carbonyl group in the ethanone moiety.
Substitution: Both the piperidine and thiazole rings can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a piperidine N-oxide, while reduction could produce an alcohol derivative.
Scientific Research Applications
2-(Piperidin-2-yl)-1-(1,3-thiazol-2-yl)ethan-1-one may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Possible applications in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action for 2-(Piperidin-2-yl)-1-(1,3-thiazol-2-yl)ethan-1-one would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate the exact mechanisms.
Comparison with Similar Compounds
Similar Compounds
2-(Piperidin-2-yl)-1-(1,3-thiazol-2-yl)ethan-1-ol: A similar compound with an alcohol group instead of a ketone.
2-(Piperidin-2-yl)-1-(1,3-thiazol-2-yl)ethan-1-amine: A derivative with an amine group.
Uniqueness
2-(Piperidin-2-yl)-1-(1,3-thiazol-2-yl)ethan-1-one may have unique properties due to the presence of both the piperidine and thiazole rings, which can confer specific biological activities and chemical reactivity.
Properties
Molecular Formula |
C10H14N2OS |
|---|---|
Molecular Weight |
210.30 g/mol |
IUPAC Name |
2-piperidin-2-yl-1-(1,3-thiazol-2-yl)ethanone |
InChI |
InChI=1S/C10H14N2OS/c13-9(10-12-5-6-14-10)7-8-3-1-2-4-11-8/h5-6,8,11H,1-4,7H2 |
InChI Key |
QWXDIVPHRKSLKD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)CC(=O)C2=NC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


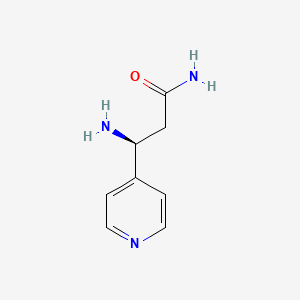
![2-methoxy-7-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13296324.png)
![2-{[(3-Bromo-4-chlorophenyl)methyl]amino}butan-1-ol](/img/structure/B13296333.png)
![5-(Pyridin-3-yl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B13296339.png)
![2-Methyl-2-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}propan-1-ol](/img/structure/B13296346.png)
